molecular formula C14H23NO2 B1532156 N-[2-(2-Methoxyphenoxy)propyl]-2-butanamine CAS No. 1040692-50-9

N-[2-(2-Methoxyphenoxy)propyl]-2-butanamine

Cat. No. B1532156
M. Wt: 237.34 g/mol
InChI Key: PPVGEGCKQVFECF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-[2-(2-Methoxyphenoxy)propyl]-2-butanamine” is a chemical compound with the molecular formula C14H23NO2 and a molecular weight of 237.34 . It is provided by various suppliers for research purposes .


Physical And Chemical Properties Analysis

“N-[2-(2-Methoxyphenoxy)propyl]-2-butanamine” has a molecular weight of 237.34 . Unfortunately, other physical and chemical properties such as melting point, boiling point, and density were not available in the search results.

Scientific Research Applications

Renewable Thermosetting Resins :Research has explored the development of renewable thermosetting resins derived from bisphenols, such as the synthesis of a renewable bisphenol through a Ru-catalyzed olefin metathesis coupling reaction of eugenol followed by hydrogenation. These resins exhibit high thermal stability and low water uptake, suggesting potential applications in maritime environments and highlighting the feasibility of creating high-performance materials from sustainable sources (Harvey et al., 2014).

Antiulcer Agents :Another study focused on the synthesis and gastric acid antisecretory activity of compounds structurally similar to N-[2-(2-Methoxyphenoxy)propyl]-2-butanamine. This research identified compounds with potent antisecretory activity, which could lead to the development of new treatments for conditions like ulcers (Ueda et al., 1991).

Analytical Profiles of Psychoactive Compounds :Studies on psychoactive arylcyclohexylamines, which share structural motifs with N-[2-(2-Methoxyphenoxy)propyl]-2-butanamine, have provided insights into their characterization and potential effects. Analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography (HPLC) have been developed for the determination of these compounds in biological matrices, contributing to forensic science and toxicology (De Paoli et al., 2013).

Bioactive Constituents from Natural Sources :The isolation of bioactive constituents from natural sources, such as Jolyna laminarioides, has led to the discovery of compounds with inhibitory activity against chymotrypsin and antibacterial properties. This research emphasizes the potential of natural products as sources for new bioactive compounds (Atta-ur-rahman et al., 1997).

Thermal Stability of Renewable Cyanate Ester Resins :The impact of methoxy groups on the properties and thermal stability of renewable cyanate ester resins has been evaluated, demonstrating that these groups can significantly influence the physical properties and performance of derived polymers. Such studies are crucial for the development of new materials with tailored properties for specific applications (Harvey et al., 2015).

properties

IUPAC Name

N-[2-(2-methoxyphenoxy)propyl]butan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO2/c1-5-11(2)15-10-12(3)17-14-9-7-6-8-13(14)16-4/h6-9,11-12,15H,5,10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPVGEGCKQVFECF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NCC(C)OC1=CC=CC=C1OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(2-Methoxyphenoxy)propyl]-2-butanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.